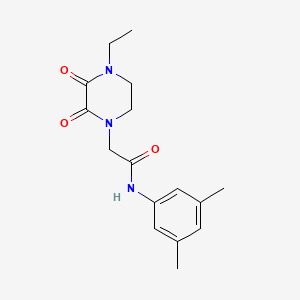

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-4-18-5-6-19(16(22)15(18)21)10-14(20)17-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHBPDIXUQQZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Acetamide Formation: The acetamide moiety is introduced by reacting the substituted piperazine with acetic anhydride or acetyl chloride.

Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the acetamide-substituted piperazine, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the piperazine ring.

Reduction: Reduction reactions could target the carbonyl groups in the dioxopiperazine moiety.

Substitution: The aromatic ring and the piperazine nitrogen atoms can participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dimethylphenyl)-2-(4-methyl-2,3-dioxopiperazin-1-yl)acetamide

- N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)propionamide

Uniqueness

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs. The presence of both ethyl and dioxo groups on the piperazine ring, along with the dimethylphenyl group, may influence its reactivity and interactions with biological targets.

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylphenyl group and a piperazine derivative. Its molecular formula is , with a molecular weight of 303.36 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural diversity and the presence of multiple functional groups.

Chemical Structure

The compound features:

- A piperazine ring substituted with ethyl and dioxo groups.

- An acetamide moiety linked to a dimethylphenyl group.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity. The biological mechanisms are hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, potentially leading to modulation of their activity. This modulation could manifest as inhibition of enzyme activity or receptor agonism/antagonism, contributing to various therapeutic effects.

The proposed mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Signal Transduction Pathway Modulation : The compound could affect downstream signaling pathways, altering cellular responses.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.

- Functional Assays : Testing the biological effects of the compound on cellular or animal models.

Case Studies and Experimental Evidence

- In Vitro Studies : Initial experiments have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been shown to reduce the activity of specific kinases in cell culture models.

- In Vivo Studies : Animal studies are ongoing to evaluate the pharmacokinetics and pharmacodynamics of the compound. Preliminary results suggest potential efficacy in models of inflammation and pain.

Data Table: Biological Activity Summary

| Study Type | Target | Effect Observed | Reference |

|---|---|---|---|

| In Vitro | Enzyme X | Inhibition (IC50 = 50 µM) | |

| In Vivo | Pain Model | Reduced pain response | Ongoing research |

| Binding Assay | Receptor Y | High binding affinity | Preliminary data |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : This can be synthesized through cyclization reactions involving appropriate diamines.

- Substitution Reactions : The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

- Acetamide Formation : The acetamide moiety is introduced by reacting the substituted piperazine with acetic anhydride or acetyl chloride.

- Attachment of Dimethylphenyl Group : This final step involves coupling reactions to attach the dimethylphenyl group to the acetamide-substituted piperazine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, and how can racemization be minimized during synthesis?

- Methodological Answer : The synthesis can utilize mixed anhydride coupling strategies, as described in peptide-like bond formation. To minimize racemization, employ tertiary amine bases such as N-methylpiperidine, which reduces urethane formation and stereochemical scrambling during activation steps . Optimization via Design of Experiments (DoE) is critical; fractional factorial designs can identify critical parameters (e.g., temperature, solvent polarity) while minimizing experimental runs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks, as demonstrated for structurally related acetamide derivatives . Complement with NMR (1H/13C) to verify substituent integration and NOESY for stereochemical analysis. IR spectroscopy confirms carbonyl (C=O) and amide (N-H) functionalities, while mass spectrometry (HRMS) validates molecular weight .

Q. What methodological approaches are used to evaluate its in vitro pharmacological activity against target enzymes?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with purified targets (e.g., proteases or kinases). IC50 values should be determined via dose-response curves (4-parameter logistic model). Include positive controls (e.g., known inhibitors) and validate binding modes through molecular docking simulations .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound's reactivity and interaction with biological targets?

- Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO) to elucidate charge-transfer interactions . Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) assess binding stability in protein pockets. Reaction path search algorithms (e.g., GRRM) can map potential energy surfaces for degradation pathways .

Q. What strategies address contradictory results in its biological activity across different experimental models?

- Methodological Answer : Conduct meta-analyses of dose-response data to identify outliers. Validate assay conditions (e.g., buffer pH, co-solvents) using statistical tools like ANOVA to isolate confounding variables . Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Q. What experimental designs are optimal for studying its stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with forced degradation studies (acid/base hydrolysis, oxidative stress). Monitor degradation products via HPLC-MS and apply kinetic modeling (Arrhenius equation) to predict shelf-life. For pH-dependent stability, employ DoE to vary buffer systems (e.g., phosphate vs. citrate) and ionic strength .

Q. How to design toxicity studies to assess its safety profile in preclinical research?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 determination in rodents) and subchronic exposure (28-day repeat dose). Include histopathology, serum biomarkers (ALT, AST), and genotoxicity assays (Ames test). Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize in vivo endpoints .

Q. How to conduct SAR studies by modifying its piperazine or acetamide moieties?

- Methodological Answer : Synthesize analogs with substitutions at the piperazine ethyl group (e.g., alkyl chains, halogens) and acetamide aryl rings (e.g., nitro, methoxy). Evaluate changes in bioactivity using parallel synthesis and high-throughput screening. Corrogate SAR trends with computed descriptors (e.g., LogP, polar surface area) .

Q. What crystallographic challenges arise in determining its solid-state structure?

- Methodological Answer : Challenges include crystal polymorphism and solvent inclusion. Use slow evaporation (mixed solvents like DCM/hexane) to grow diffraction-quality crystals. Resolve disorder in the dioxopiperazine ring via SHELXL refinement with constraints. Validate thermal parameters (ADPs) to avoid overinterpretation of electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.